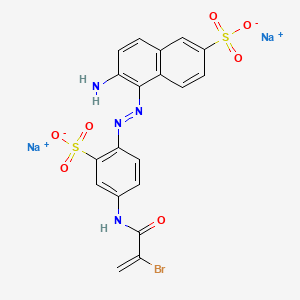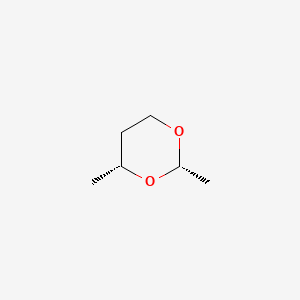
Reactive Orange 29
Overview
Description
Reactive Orange 29 is an azo dye, a class of compounds characterized by the presence of one or more azo groups (-N=N-). These dyes are widely used in the textile industry due to their vibrant colors and ability to form strong covalent bonds with fibers, ensuring excellent color fastness. This compound is specifically known for its bright orange hue and is used in various applications, including textile dyeing and printing.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Reactive Orange 29 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The general steps are as follows:
Diazotization: An aromatic amine, such as aniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a coupling component, such as a phenol or naphthol derivative, under alkaline conditions to form the azo dye.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity. The dye is then purified through filtration, washing, and drying processes before being formulated into a commercial product.
Chemical Reactions Analysis
Types of Reactions: Reactive Orange 29 undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: The azo group can be reduced to form aromatic amines, which can further react to form other compounds.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and suitable electrophiles.
Major Products:
Oxidation Products: Depending on the conditions, oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction Products: Reduction typically yields aromatic amines, which can further react to form various derivatives.
Substitution Products: Substitution reactions can lead to the formation of a wide range of substituted azo dyes.
Scientific Research Applications
Reactive Orange 29 has several scientific research applications, including:
Chemistry: Used as a model compound in studies of azo dye synthesis, degradation, and reactivity.
Biology: Employed in studies of dye uptake and metabolism in microorganisms and plants.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Widely used in textile dyeing and printing, as well as in the production of colored plastics and inks.
Mechanism of Action
The primary mechanism of action of Reactive Orange 29 involves the formation of covalent bonds with the hydroxyl groups of cellulose fibers in textiles. This covalent bonding ensures excellent color fastness and resistance to washing and light. The dye molecules interact with the fibers through a combination of hydrogen bonding, van der Waals forces, and covalent bonding, resulting in a strong and durable coloration.
Comparison with Similar Compounds
Reactive Orange 16: Another azo dye with similar applications but different molecular structure and reactivity.
Reactive Red 120: A red azo dye used in textile dyeing with similar chemical properties.
Reactive Blue 19: A blue azo dye with similar applications and reactivity.
Uniqueness of Reactive Orange 29: this compound is unique due to its specific molecular structure, which imparts a bright orange color and excellent reactivity with cellulose fibers. Its ability to form strong covalent bonds with fibers makes it particularly valuable in textile applications, ensuring long-lasting and vibrant colors.
Properties
IUPAC Name |
disodium;6-amino-5-[[4-(2-bromoprop-2-enoylamino)-2-sulfonatophenyl]diazenyl]naphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O7S2.2Na/c1-10(20)19(25)22-12-3-7-16(17(9-12)33(29,30)31)23-24-18-14-5-4-13(32(26,27)28)8-11(14)2-6-15(18)21;;/h2-9H,1,21H2,(H,22,25)(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVHCIHYQWAKOQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)NC1=CC(=C(C=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])N)S(=O)(=O)[O-])Br.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4Na2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12225-98-8 | |
| Record name | 2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-, disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






